molecular formula C20H16N2OS B11106969 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11106969
M. Wt: 332.4 g/mol
InChI Key: PGNHOGXLZUATQT-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound that features a combination of naphthalene, benzothiophene, and cyanide functional groups

Preparation Methods

The synthesis of 2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine to form a Schiff base, followed by cyclization and introduction of the cyanide group. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl and cyanide groups allows for diverse interactions at the molecular level, influencing its activity and specificity .

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amines. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. For example:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C20H16N2OS/c21-11-16-15-7-3-4-8-19(15)24-20(16)22-12-17-14-6-2-1-5-13(14)9-10-18(17)23/h1-2,5-6,9-10,12,23H,3-4,7-8H2/b22-12+

InChI Key

PGNHOGXLZUATQT-WSDLNYQXSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.